Product packaging for 6-Methoxy-1-methyl-1H-indazol-3-amine(Cat. No.:CAS No. 1031927-24-8)

6-Methoxy-1-methyl-1H-indazol-3-amine

Cat. No.: B1385961
CAS No.: 1031927-24-8
M. Wt: 177.2 g/mol
InChI Key: CXHKBOGVQFHMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance of Indazole Chemistry

Indazole chemistry traces its origins to the late 19th century, with Emil Fischer’s pioneering work on hydrazines and phenylhydrazones. His discovery of the Fischer indole synthesis in 1883 enabled the systematic construction of indole and indazole frameworks through acid-catalyzed cyclization of phenylhydrazones. Early studies focused on natural indazole alkaloids like nigellicine, isolated from Nigella sativa, which demonstrated the biological potential of this heterocycle.

The 20th century saw indazole derivatives transition from laboratory curiosities to pharmacologically active agents. For instance, benzydamine, a nonsteroidal anti-inflammatory drug, highlighted the therapeutic viability of indazole-based structures. The development of synthetic methodologies, such as the Davis–Beirut reaction for 2H-indazoles, further expanded access to diverse derivatives. These advances laid the groundwork for modern explorations of substituted indazoles like 6-methoxy-1-methyl-1H-indazol-3-amine.

Position of this compound in Heterocyclic Chemistry

This compound (C$$9$$H$${11}$$N$$_3$$O, MW 177.20 g/mol) belongs to the 1H-indazole subclass, characterized by a bicyclic structure fused with a pyrazole ring. Its molecular features include:

  • Methoxy group at C6 : Enhances electronic density and influences metabolic stability.
  • Methyl group at N1 : Modifies steric bulk, potentially altering receptor binding.
  • Amino group at C3 : Serves as a hydrogen bond donor, critical for interactions in biological systems.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C$$9$$H$${11}$$N$$_3$$O
SMILES CN1C2=C(C=CC(=C2)OC)C(=N1)N
IUPAC Name 6-methoxy-1-methylindazol-3-amine
Topological Polar Surface Area 67.8 Ų

Compared to simpler indazoles, this derivative’s substituents optimize solubility and target selectivity, making it a scaffold of interest in drug design.

Overview of Current Research Landscape

Recent studies emphasize this compound’s role in medicinal chemistry:

  • Kinase Inhibition : Analogous indazole derivatives exhibit activity against p38 MAPK and Rho kinase, suggesting potential applications in cardiovascular and inflammatory diseases.
  • Anticancer Agents : Structural analogs like compound 6o (IC$$_{50}$$ = 5.15 µM against K562 cells) demonstrate apoptosis induction via p53/MDM2 pathway modulation.
  • Synthetic Innovations : Palladium-catalyzed cross-coupling and interrupted Fischer indolization methods enable efficient functionalization at C4–C7 positions.

Table 2: Comparative Substituent Effects in Indazole Derivatives

Derivative C3 Substituent C6 Substituent Bioactivity
7-Nitroindazole Nitro H Neuronal NOS inhibition
Benzydamine Benzylamine H Anti-inflammatory
This compound Amino Methoxy Kinase inhibition (predicted)

Ongoing research explores its utility as a building block in CCR4 antagonists and sphingosine-1-phosphate receptor modulators. Patent activity, such as IL229252A, underscores industrial interest in indazole-based therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O B1385961 6-Methoxy-1-methyl-1H-indazol-3-amine CAS No. 1031927-24-8

Properties

IUPAC Name

6-methoxy-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-8-5-6(13-2)3-4-7(8)9(10)11-12/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHKBOGVQFHMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Methoxy-1-methyl-1H-indazol-3-amine can be achieved through various synthetic routes. One common method involves the Cu(OAc)2-mediated N-N bond formation using oxygen as the sole oxidant . This method starts with the preparation of ketimine species from o-aminobenzonitriles and organometallic reagents, followed by cyclization to form the indazole ring. Another approach includes transition metal-catalyzed reactions, such as palladium-catalyzed C-H amination . Industrial production methods often employ these catalytic processes to ensure high yields and purity.

Chemical Reactions Analysis

6-Methoxy-1-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents like dimethyl sulfoxide (DMSO), and atmospheric oxygen. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antitumor Activity

In vitro Studies:
Recent studies have demonstrated that 6-Methoxy-1-methyl-1H-indazol-3-amine exhibits significant antitumor properties. For instance, a study evaluated its inhibitory effects on several human cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (hepatoma). The compound showed a promising IC50 value of 5.15 µM against K562 cells, indicating potent antiproliferative activity while maintaining selectivity for normal cells (HEK-293) with an IC50 of 33.2 µM .

Mechanisms of Action:
The antitumor efficacy of this compound is attributed to its ability to induce apoptosis and alter cell cycle distribution. Specifically, it was found to inhibit members of the Bcl-2 family and affect the p53/MDM2 pathway in a concentration-dependent manner. Treatment with the compound resulted in increased apoptosis rates in K562 cells and altered cell cycle phases, promoting accumulation in the G0/G1 phase while reducing S phase cells .

Structure-Activity Relationships

Design and Synthesis:
The structure-activity relationship studies have been crucial in optimizing the indazole derivatives for enhanced biological activity. For example, derivatives with modifications at specific positions demonstrated varying degrees of potency against different cancer types. A notable finding was that certain substitutions significantly improved inhibitory activity against fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and metastasis .

Data Table: Antitumor Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism
This compoundK5625.15Apoptosis induction via p53/MDM2 inhibition
This compoundA549TBDTBD
This compoundPC-3TBDTBD
This compoundHep-G2TBDTBD

Potential Therapeutic Applications

The promising results from preclinical studies suggest that this compound could serve as a lead compound for developing new anticancer agents. Its ability to selectively target cancer cells while sparing normal cells highlights its potential for reduced toxicity in therapeutic settings.

Case Studies:
Several case studies have focused on the application of this compound in combination therapies or as part of molecular hybridization strategies to enhance efficacy against resistant cancer strains. For instance, combining it with conventional chemotherapeutics has shown synergistic effects, leading to improved outcomes in resistant cell lines .

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets. For instance, it acts as a hinge-binding fragment in tyrosine kinase inhibitors, binding effectively with the hinge region of the enzyme . This interaction disrupts the enzyme’s activity, leading to its anticancer effects. The compound also modulates immune responses by inhibiting IDO1, thereby affecting the tumor microenvironment .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 6-Methoxy-1-methyl-1H-indazol-3-amine and its analogs:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound 1031927-24-8 C9H11N3O 6-OCH3, 1-CH3 193.21 Enhanced metabolic stability
1-Methyl-4-phenoxy-1H-indazol-3-amine 1000018-07-4 C14H13N3O 4-OPh, 1-CH3 239.27 Higher lipophilicity due to phenyl group
3-Amino-1-methyl-1H-indazol-6-ol 1031876-62-6 C8H9N3O 6-OH, 1-CH3 163.18 Polar hydroxyl group; lower solubility in nonpolar solvents
6-Chloro-1H-indazol-3-amine 16889-21-7 C7H6ClN3 6-Cl 167.60 Increased reactivity for nucleophilic substitution
6-(Methoxymethoxy)-1H-indazol-3-amine 951624-24-1 C9H11N3O2 6-OCH2OCH3 193.21 Bulky substituent; potential steric hindrance
6-Fluoro-5-methoxy-1H-indazol-3-amine 2921858-77-5 C8H8FN3O 6-F, 5-OCH3 181.17 Electron-withdrawing effects from fluorine

Biological Activity

6-Methoxy-1-methyl-1H-indazol-3-amine is a compound belonging to the indazole family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its molecular formula C9H10N4OC_9H_{10}N_4O and a molecular weight of approximately 178.20 g/mol. Its structure features a methoxy group that enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate various kinases involved in critical cellular pathways:

  • Target Kinases : It has been shown to interact with checkpoint kinases (CHK1 and CHK2) and serum/glucocorticoid-regulated kinase (SGK), influencing cell cycle regulation and DNA damage response pathways.
  • Biochemical Pathways : The compound's interaction with these kinases suggests potential effects on apoptosis, cellular proliferation, and tumor growth inhibition.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties:

  • In vitro Studies : In studies involving various human cancer cell lines, including K562 (chronic myeloid leukemia) and A549 (lung cancer), the compound demonstrated IC50 values indicating effective inhibition of cell proliferation. For instance, it showed an IC50 of 5.15 µM against K562 cells .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the modulation of the Bcl2 family proteins and the p53/MDM2 pathway. Treatment with varying concentrations resulted in increased apoptosis rates, demonstrating a dose-dependent effect .

Cellular Effects

This compound affects several cellular processes:

  • Cell Cycle Arrest : The compound has been observed to induce G0/G1 phase arrest in treated cells, thereby inhibiting their progression through the cell cycle. This was evidenced by a significant increase in the G0/G1 population following treatment .
Cell Line IC50 (µM) Effect on Apoptosis Cell Cycle Phase Arrest
K5625.15Increased apoptosisG0/G1 phase arrest
A549Not specifiedNot specifiedNot specified

Case Studies

A notable study focused on the effects of this compound on K562 cells:

  • Experimental Design : K562 cells were treated with varying concentrations (10, 12, and 14 µM) for 48 hours.
  • Results :
    • Apoptosis rates increased from 9.64% to 37.72% as concentration increased.
    • Western blot analysis revealed decreased Bcl2 expression and increased Bax expression, supporting the pro-apoptotic effect of the compound .

Q & A

Q. What synthetic routes are recommended for preparing 6-Methoxy-1-methyl-1H-indazol-3-amine, and how can reaction parameters be optimized?

To synthesize this compound, palladium-catalyzed hydroamination or allylic substitution methods are viable starting points . Key parameters to optimize include catalyst loading (e.g., Pd(OAc)₂), solvent polarity (e.g., DMF vs. THF), and reaction temperature. Systematic variation of these factors, combined with real-time monitoring via TLC or HPLC, can improve yield and purity. Intermediate purification using column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the target compound.

Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral markers should be prioritized?

1H and 13C NMR are essential for confirming the methoxy (-OCH₃), methyl (-CH₃), and amine (-NH₂) groups. The methoxy group typically appears as a singlet near δ 3.8–4.0 ppm in 1H NMR, while the methyl group on the indazole nitrogen resonates as a singlet near δ 3.3–3.5 ppm. High-resolution mass spectrometry (HRMS) should show a molecular ion peak matching the exact mass (C₉H₁₁N₃O, MW 177.09 g/mol). For analogs like 6-Bromo-1H-indazol-4-amine, similar spectral validation approaches apply .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound at 2–8°C in amber vials to prevent photodegradation . Use anhydrous solvents (e.g., DMSO or DMF) for stock solutions to avoid hydrolysis. For long-term storage under inert atmospheres (N₂ or Ar), seal containers with PTFE-lined caps to minimize oxidation.

Advanced Research Questions

Q. How can discrepancies between crystallographic and computational structural data be resolved?

When crystallographic data (e.g., bond lengths or angles) conflict with density functional theory (DFT) predictions, refine the X-ray diffraction data using SHELXL . Cross-validate computational models by adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) and comparing hydrogen-bonding networks. If twinning or disorder is observed, employ the TWINABS module in SHELX to improve data quality .

Q. What methodologies elucidate degradation pathways under varying pH and temperature?

Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC-UV/Vis, focusing on retention time shifts or new peaks. For insoluble derivatives like 6-Bromo-1H-indazol-4-amine, use DMSO as a co-solvent to enhance aqueous solubility during analysis . Mass spectrometry can identify degradation products, such as demethylated or oxidized species.

Q. How can competing side reactions during indazole ring functionalization be mitigated?

To minimize unwanted byproducts (e.g., N-alkylation instead of C-alkylation), employ directing groups or transition-metal catalysts. For example, palladium-mediated C–H activation can selectively functionalize the indazole core at the 4- or 7-position . Pre-functionalize the amine group with a protecting group (e.g., Boc) to prevent undesired reactivity during cross-coupling reactions.

Q. What strategies validate computational predictions of biological activity for derivatives?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs). Validate these models with in vitro assays, such as fluorescence polarization for binding affinity or enzymatic inhibition (IC50 determination). For indazole derivatives, prioritize assays that align with structural analogs’ known activities (e.g., antimicrobial or anticancer screens) .

Q. How should researchers address variability in biological assay results (e.g., IC50 values)?

Standardize assay protocols by controlling solvent composition (e.g., DMSO concentration ≤1%), incubation time, and cell passage number. Use a reference compound (e.g., staurosporine for kinase assays) to normalize inter-experimental variability. For insoluble compounds, pre-solubilize in DMSO and dilute in assay buffer with surfactants (e.g., 0.01% Tween-20) .

Q. What advanced purification techniques are critical for isolating high-purity derivatives?

For complex mixtures, use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). For air-sensitive compounds, perform crystallization under nitrogen using mixed solvents (e.g., dichloromethane/hexane). Characterize purity via LC-MS and elemental analysis, targeting ≥95% purity for biological testing .

Q. How can cross-coupling reactions expand the functional diversity of the indazole core?

Leverage Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 4-position using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base . For late-stage diversification, employ Buchwald-Hartwig amination to install secondary amines. Monitor reaction progress via LC-MS to optimize coupling efficiency and minimize homocoupling byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-1-methyl-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
6-Methoxy-1-methyl-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.